molecular formula C19H23NO6 B8157602 1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate

1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate

Cat. No.: B8157602
M. Wt: 361.4 g/mol
InChI Key: BLCXBKCZFFHSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group attached to an octanedioate backbone, with a 2,5-dioxopyrrolidin-1-yl moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate typically involves a multi-step process. One common method includes the esterification of octanedioic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. This is followed by the introduction of the 2,5-dioxopyrrolidin-1-yl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, octanediol.

    Substitution: Various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate has found applications in several scientific domains:

Mechanism of Action

The mechanism by which 1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate exerts its effects is primarily through its interaction with biological targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For instance, its anticonvulsant properties are believed to result from its ability to inhibit certain ion channels in the nervous system, thereby reducing neuronal excitability .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its longer octanedioate backbone compared to similar compounds may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications.

Properties

IUPAC Name

1-O-benzyl 8-O-(2,5-dioxopyrrolidin-1-yl) octanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6/c21-16-12-13-17(22)20(16)26-19(24)11-7-2-1-6-10-18(23)25-14-15-8-4-3-5-9-15/h3-5,8-9H,1-2,6-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCXBKCZFFHSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.